

A Comprehensive Spectroscopic Guide to 2-Chloro-6-fluorobenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzylamine

Cat. No.: B093539

[Get Quote](#)

This technical guide offers an in-depth analysis of the spectroscopic profile of **2-Chloro-6-fluorobenzylamine** (CAS No: 15205-15-9), a pivotal building block in medicinal chemistry and drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed characterization to support its identification, purity assessment, and structural elucidation in research and development settings. This document is designed for chemists and researchers, providing not only raw data but also the rationale behind the spectral interpretations and the experimental methodologies.

Molecular Structure and Physicochemical Properties

2-Chloro-6-fluorobenzylamine is a disubstituted aromatic amine. The strategic placement of chloro and fluoro groups ortho to the benzylamine moiety imparts unique electronic and steric properties, influencing its reactivity and biological activity. A thorough understanding of its spectroscopic signature is the first step in its reliable application.

Table 1: Physicochemical Properties of **2-Chloro-6-fluorobenzylamine**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ CIFN	[1][2]
Molecular Weight	159.59 g/mol	[1][3]
Appearance	Clear colorless to light yellow liquid	[3][4]
Boiling Point	91-93 °C at 20 mmHg	[3][5]
Density	1.24 g/mL at 20 °C	[3]
CAS Number	15205-15-9	[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the hydrogen and carbon framework of a molecule. The asymmetry of the substitution pattern on the aromatic ring of **2-Chloro-6-fluorobenzylamine** leads to a distinct and interpretable set of signals.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. In **2-Chloro-6-fluorobenzylamine**, we expect to see signals for the aminomethyl protons (-CH₂NH₂), the amine protons (-NH₂), and the three aromatic protons.

- Expertise in Action: The electron-withdrawing nature of both chlorine and fluorine atoms is expected to deshield the adjacent aromatic protons, shifting them to a higher chemical shift (downfield). The benzylic protons will also be influenced, while the amine protons often appear as a broad singlet whose position can be concentration and solvent dependent.

Table 2: Representative ¹H NMR Spectroscopic Data for **2-Chloro-6-fluorobenzylamine** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 7.20 - 7.30	m	2H, Aromatic (H-3, H-5)
~ 6.95 - 7.05	m	1H, Aromatic (H-4)
~ 3.90	s	2H, Methylene (-CH ₂)
~ 1.60	br s	2H, Amine (-NH ₂)

Note: This is a representative spectrum based on data from analogous structures and established chemical shift principles. Actual values may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. For **2-Chloro-6-fluorobenzylamine**, seven distinct carbon signals are expected.

- Expertise in Action: The most notable feature in the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the carbon it is directly attached to (C-6). This C-F coupling can also extend to carbons two (²JCF) and three (³JCF) bonds away, which is a powerful diagnostic tool. The carbons attached to the electronegative halogen atoms (C-2 and C-6) will have their chemical shifts significantly influenced.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **2-Chloro-6-fluorobenzylamine**

Chemical Shift (δ) ppm	Assignment	Key Feature
~ 160 (d, $^1\text{JCF} \approx 245$ Hz)	C-6	Large doublet due to C-F coupling
~ 135 (d, $^3\text{JCF} \approx 4$ Hz)	C-4	
~ 130 (d, $^2\text{JCF} \approx 8$ Hz)	C-1	
~ 128 (d, $^4\text{JCF} \approx 2$ Hz)	C-5	
~ 125	C-2	Attached to Chlorine
~ 115 (d, $^2\text{JCF} \approx 22$ Hz)	C-3	
~ 40	Methylene (-CH ₂)	

Note: These are predicted values. Obtaining an experimental spectrum is crucial for unambiguous assignment, often aided by 2D NMR techniques like HSQC and HMBC.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups. The spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's bonds.

- Expertise in Action: Key diagnostic peaks for **2-Chloro-6-fluorobenzylamine** include the N-H stretching vibrations of the primary amine, the C-H stretches of the aromatic ring and the methylene group, the C=C stretches of the aromatic ring, and the characteristic absorptions for the C-Cl and C-F bonds.

Table 4: Key IR Absorption Bands for **2-Chloro-6-fluorobenzylamine**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3300 - 3500	N-H Stretch (amine)	Medium (often two bands)
3000 - 3100	Aromatic C-H Stretch	Medium to Weak
2850 - 2960	Aliphatic C-H Stretch (-CH ₂)	Medium
1600 - 1585, 1500-1400	Aromatic C=C Stretch	Medium to Strong
1000 - 1400	C-F Stretch	Strong
600 - 800	C-Cl Stretch	Strong

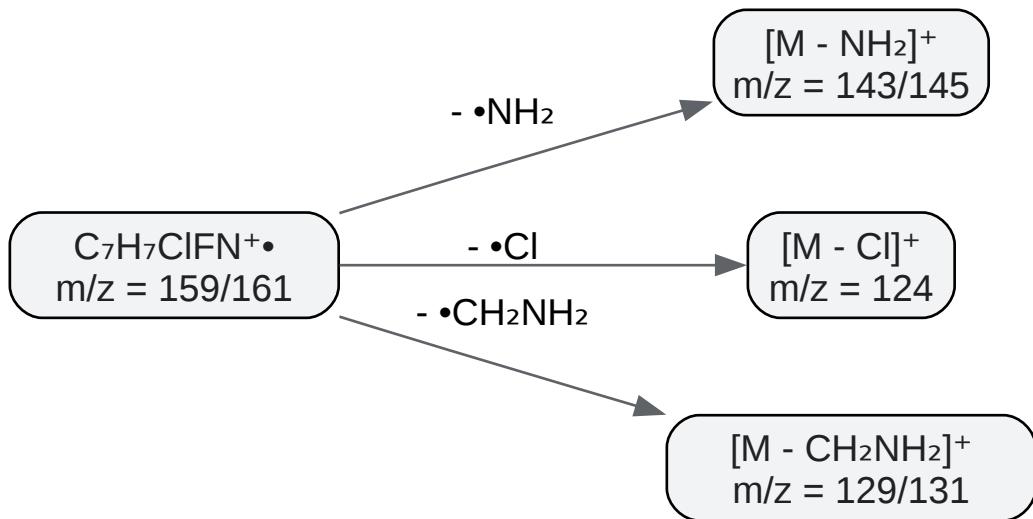
Source: Based on data from SpectraBase and general IR correlation tables.[\[1\]](#)[\[7\]](#)

The presence of two bands for the N-H stretch is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching modes.[\[8\]](#) The strong absorptions corresponding to the C-F and C-Cl bonds are also definitive indicators of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation pattern upon ionization.

- Expertise in Action: For **2-Chloro-6-fluorobenzylamine**, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (159.59). A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.


Table 5: Predicted Mass Spectrometry Data for **2-Chloro-6-fluorobenzylamine**

m/z (mass-to-charge ratio)	Proposed Fragment Identity
161	$[M+2]^{+\bullet}$ (containing ^{37}Cl)
159	$[M]^{+\bullet}$ (containing ^{35}Cl)
142	$[M - \text{NH}_3]^{+\bullet}$
124	$[M - \text{Cl}]^+$
95	$[\text{C}_6\text{H}_3\text{F}]^+$

Source: Based on fragmentation principles and predicted data.[2]

Fragmentation Pathway

The primary fragmentation pathway involves the loss of the amino group or halogen atoms. Benzylic cleavage is a highly favorable process, leading to the formation of a stable tropylum-like cation.

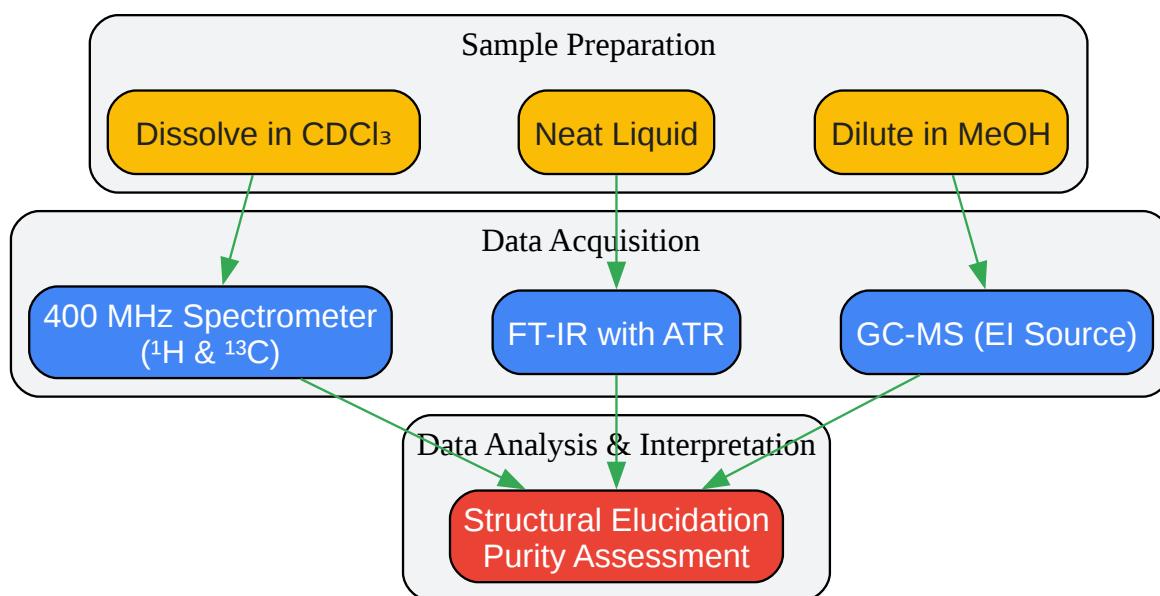
[Click to download full resolution via product page](#)

Caption: Proposed MS fragmentation of **2-Chloro-6-fluorobenzylamine**.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol


- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-6-fluorobenzylamine** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation: As the sample is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal. Place one drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Collection: Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.
- Acquisition: For GC-MS, inject 1 μ L of the sample solution. The EI source energy is typically set to 70 eV. Acquire data over a mass range of m/z 40-400.
- Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it to theoretical pathways and spectral libraries.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. PubChemLite - 2-chloro-6-fluorobenzylamine (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 3. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9 [chemicalbook.com]
- 4. 2-Chloro-6-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-6-fluorobenzylamine | 15205-15-9 [sigmaaldrich.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Chloro-6-fluorobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093539#spectroscopic-data-nmr-ir-ms-of-2-chloro-6-fluorobenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com